3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide
Overview
Description
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide typically involves the formation of the oxadiazole ring followed by the introduction of the methoxyphenyl and N-methylpropanamide groups. One common method is the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The reaction conditions often involve the use of reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the oxadiazole ring or other functional groups.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction could lead to partially or fully reduced derivatives of the compound.
Scientific Research Applications
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as a drug candidate due to its biological activity.
Material Science: Oxadiazole derivatives are used in the development of high-energy materials and as components in organic electronics due to their favorable electronic properties.
Biology: The compound can be used in biological studies to understand its interactions with various biomolecules and its effects on biological systems.
Industry: It can be utilized in the synthesis of other complex molecules and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide involves its interaction with specific molecular targets and pathways. For instance, in its antileishmanial activity, the compound may inhibit key enzymes or disrupt cellular processes in the Leishmania parasite . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives such as:
- 1,2,4-oxadiazole
- 1,3,4-oxadiazole
- 1,2,5-oxadiazole (furazan)
Uniqueness
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide is unique due to the specific substitution pattern on the oxadiazole ring and the presence of the methoxyphenyl and N-methylpropanamide groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-14-11(17)7-8-12-15-13(16-19-12)9-5-3-4-6-10(9)18-2/h3-6H,7-8H2,1-2H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYPAAAEPGFLSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=NC(=NO1)C2=CC=CC=C2OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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